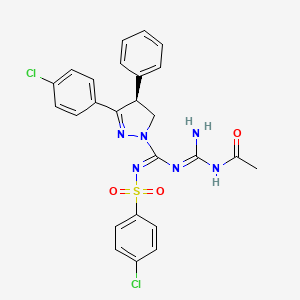
trisodium;1-hydroxy(2,3-13C2)propane-1,2,3-tricarboxylate;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Trisodium citrate dihydrate is synthesized by the complete neutralization of citric acid with high-purity sodium hydroxide or sodium carbonate, followed by crystallization . The reaction typically occurs under controlled conditions to ensure the purity and quality of the final product.
Industrial Production Methods
In industrial settings, the production of trisodium citrate dihydrate involves large-scale neutralization processes. The citric acid is dissolved in water, and sodium hydroxide or sodium carbonate is added gradually while maintaining the pH at a specific level. The solution is then concentrated and cooled to induce crystallization, resulting in the formation of trisodium citrate dihydrate crystals .
Chemical Reactions Analysis
Types of Reactions
Trisodium citrate dihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: It can be reduced in the presence of suitable reducing agents.
Substitution: It can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in reactions with trisodium citrate dihydrate include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different carboxylic acids, while reduction reactions may produce various alcohols .
Scientific Research Applications
Trisodium citrate dihydrate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of trisodium citrate dihydrate involves its ability to chelate metal ions, particularly calcium ions. This chelation disrupts various biological processes, such as blood clotting, by preventing the formation of calcium-dependent complexes . The compound’s molecular targets include calcium ions and other metal ions involved in biological pathways .
Comparison with Similar Compounds
Similar Compounds
Disodium hydrogen citrate: Another citrate salt with similar properties but different sodium content.
Monosodium citrate: A citrate salt with a single sodium ion, used in similar applications but with different reactivity.
Uniqueness
Trisodium citrate dihydrate is unique due to its specific sodium content and crystalline structure, which provide distinct buffering and chelating properties. Its ability to form stable complexes with metal ions makes it particularly valuable in various industrial and medical applications .
Properties
Molecular Formula |
C6H7Na3O8 |
|---|---|
Molecular Weight |
280.05 g/mol |
IUPAC Name |
trisodium;1-hydroxy(2,3-13C2)propane-1,2,3-tricarboxylate;hydrate |
InChI |
InChI=1S/C6H8O7.3Na.H2O/c7-3(8)1-2(5(10)11)4(9)6(12)13;;;;/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13);;;;1H2/q;3*+1;/p-3/i1+1,2+1,3+1,5+1;;;; |
InChI Key |
BPEHKAXIRZOKIS-ASWAQFBVSA-K |
Isomeric SMILES |
[13CH2]([13CH](C(C(=O)[O-])O)[13C](=O)[O-])[13C](=O)[O-].O.[Na+].[Na+].[Na+] |
Canonical SMILES |
C(C(C(C(=O)[O-])O)C(=O)[O-])C(=O)[O-].O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-[[3-(2-hydroxyethylimino)-3-phenylpropyl]amino]benzenesulfonamide](/img/structure/B15140364.png)
![N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B15140384.png)


![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B15140397.png)

![3-(Diethylamino)-7-[2-[4-[[4-[(2,5-dioxo-1-pyrrolidinyl)oxy]-4-oxobutyl]methylamino]phenyl]diazenyl]-5-phenylphenazinium Hexafluorophosphate](/img/structure/B15140402.png)

